N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-23-13-7-5-12(6-8-13)20-15(21)10-24(22)14-4-2-3-11(9-14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKXAPZSCGMCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Biological Activities
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : Several studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing phenoxy-N-arylacetamide scaffolds have shown effectiveness against various bacterial strains and fungi .
- Antidiabetic Properties : Research indicates that related compounds possess antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity . This suggests that this compound may also have similar effects.
- Anticancer Activity : The compound's structural features align with those of known anticancer agents. Studies indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds in this category have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This property is particularly relevant for treating chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including compounds similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.
- Antidiabetic Mechanisms : In vitro studies demonstrated that related compounds improved glucose uptake in muscle cells and reduced blood glucose levels in diabetic animal models. This positions this compound as a potential lead for new antidiabetic drugs.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that derivatives could induce apoptosis and inhibit proliferation. The mechanisms involved include modulation of signaling pathways related to cell survival and death.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The methoxy group may also contribute to the compound’s overall activity by influencing its electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfur-Containing Linkers
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): Key differences: Replaces the sulfinyl (S=O) group with a sulfanyl (S–) bridge and substitutes the 3-(trifluoromethyl)phenyl group with a 2-aminophenyl ring. The 2-aminophenyl group may enhance hydrogen-bonding capacity but lacks the electron-withdrawing –CF₃ group. This compound was synthesized for antimicrobial testing, highlighting the role of sulfur bridges in bioactivity .
- 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Key differences: Incorporates a quinazolinone ring system instead of a simple phenyl group on the sulfanyl bridge. The –CF₃ group is positioned on the acetamide’s phenyl ring rather than the sulfur-linked phenyl. Such structural complexity may influence pharmacokinetics and target selectivity .
2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () :
- Key differences : Features a triazole ring substituted with allyl and 4-methoxyphenyl groups, linked via a sulfanyl bridge to the acetamide.
- Impact : The triazole ring enhances metabolic stability and metal-binding capacity. The allyl group may confer reactivity for further functionalization. This compound’s structural diversity underscores the versatility of sulfur-linked acetamides in drug design .
Analogues with Trifluoromethyl Substitutions
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (): Key differences: Replaces the sulfinyl bridge with a benzothiazole ring and positions –CF₃ on both the benzothiazole and phenyl groups. Impact: The benzothiazole moiety enhances lipophilicity and fluorescence properties, useful in imaging probes. Synthesized via microwave-assisted methods (19% yield), this compound exemplifies efficient synthetic routes for fluorinated acetamides .
Physicochemical and Spectroscopic Comparisons
- ¹H-NMR Shifts :
- Mass Spectrometry: Compounds with –CF₃ groups (e.g., ) exhibit characteristic [M+H]+ peaks at higher m/z values (e.g., 299.34 for vs. ~485 for quinazolinone derivatives in ) .
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide, with the chemical formula and CAS number 339097-45-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfinyl group attached to an acetamide, with methoxy and trifluoromethyl substituents that may influence its biological properties. The molecular weight is approximately 357.35 g/mol, and it exhibits a purity greater than 90% in commercial preparations .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on enzymes, antimicrobial activity, and potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance:
- Cholinesterases : Compounds related to this compound have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. Studies report IC50 values ranging from 10.4 μM to 24.3 μM for various derivatives .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated:
- Bactericidal Effects : The presence of the trifluoromethyl group is associated with enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values have been reported as low as 15.625 μM for certain derivatives .
- Antifungal Activity : Some derivatives exhibit antifungal properties against strains like Aspergillus flavus, with MIC values indicating significant efficacy compared to standard antifungal agents .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Neuroprotective Effects : A study exploring similar sulfinamide compounds found that they could protect neuronal cells from oxidative stress by inhibiting AChE and enhancing acetylcholine levels, suggesting a role in treating Alzheimer's disease .
- Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of structurally related compounds against a panel of bacterial and fungal pathogens. Results indicated that modifications in the phenyl ring significantly impacted antimicrobial potency, highlighting the importance of molecular structure in drug design .
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide, and what key reaction steps are involved?
- Methodological Answer : The synthesis typically involves sequential coupling and oxidation steps. First, the acetamide core is formed via nucleophilic substitution between 4-methoxyaniline and an activated acetyl derivative (e.g., acetyl chloride). The sulfinyl group is introduced through controlled oxidation of a sulfide intermediate using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to ensure stereochemical integrity. For example, similar sulfinyl-containing compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) have been synthesized by coupling 3-(trifluoromethyl)thiophenol to the acetamide backbone via a sulfenylation step, followed by oxidation to the sulfinyl form .
Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides unambiguous confirmation of the sulfinyl group’s stereochemistry and molecular geometry, as demonstrated in structurally related acetamide derivatives .
- NMR Spectroscopy : H and C NMR can resolve the methoxy, trifluoromethyl, and sulfinyl moieties. For instance, the methoxy proton typically appears as a singlet at ~3.8 ppm, while sulfinyl protons show splitting due to chirality .
- HPLC-MS : Validates purity (>95%) and molecular weight, with ESI-MS often showing [M+H]+ ions matching the calculated mass (e.g., C₁₆H₁₄F₃NO₃S has a theoretical MW of 357.35 g/mol) .
Advanced Research Questions
Q. How does the sulfinyl moiety influence the compound’s biological activity compared to sulfonyl or sulfide analogs?
- Methodological Answer : The sulfinyl group’s electron-withdrawing nature and chirality enhance binding specificity to target proteins (e.g., enzymes or receptors) compared to sulfide (less electrophilic) or sulfonyl (rigid, non-chiral) analogs. For example, in kinase inhibition studies, sulfinyl derivatives exhibit higher selectivity due to stereospecific interactions with hydrophobic pockets. Comparative assays using sulfonyl/sulfide analogs (e.g., replacing sulfinyl with sulfonyl in SAR studies) can quantify activity differences via IC₅₀ measurements .
Q. What strategies can be employed to resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Orthogonal Assays : Use multiple assays (e.g., fluorescence polarization, SPR, and enzymatic activity tests) to cross-validate results.
- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities (e.g., residual oxidizing agents or stereoisomers) that may skew activity .
- Controlled Replication : Standardize experimental conditions (e.g., pH, temperature, and solvent systems) to minimize variability, as demonstrated in studies on related sulfinyl-acetamides .
Q. What computational methods are recommended for predicting the binding interactions of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions, leveraging the sulfinyl group’s chiral center for docking poses. For example, the trifluoromethylphenyl group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds.
- DFT Calculations : Optimize the sulfinyl moiety’s geometry and calculate electrostatic potential surfaces to predict reactivity and binding affinity. Crystal structures of analogous compounds (e.g., N-(4-methoxyphenyl)acetamide) provide reliable starting models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
